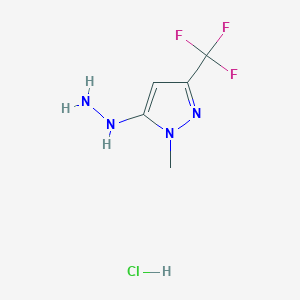

5-hydrazinyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-hydrazinyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole hydrochloride: is a chemical compound with the molecular formula C4H6F3N5·HCl. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The compound is known for its unique chemical properties, which make it valuable in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-hydrazinyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole hydrochloride typically involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete conversion. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for research and industrial applications.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often leading to the formation of corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the compound into various hydrazine derivatives.

Substitution: The trifluoromethyl group in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Substitution reactions often require the presence of a base or acid catalyst, depending on the nature of the substituent.

Major Products Formed:

Oxidation: Pyrazole derivatives with various functional groups.

Reduction: Hydrazine derivatives with altered chemical properties.

Substitution: Compounds with different functional groups replacing the trifluoromethyl group.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 5-hydrazinyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole hydrochloride typically involves the reaction of methyl hydrazine with trifluoromethylated precursors. Efficient synthetic methods have been developed that yield high purity and selectivity, which are crucial for subsequent biological evaluations. For instance, a method utilizing 4-ethoxy-1,1,1-trifluoro-3-buten-2-one has been reported to produce a regioisomeric mixture of pyrazoles, which can be separated based on boiling point vs. pressure analysis .

Biological Applications

Pharmacological Activities

The compound exhibits a range of pharmacological activities, making it a candidate for therapeutic development:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives possess significant antibacterial properties. For example, fused pyrazole derivatives synthesized from 5-hydrazinyl compounds demonstrated moderate antibacterial activity against various pathogens .

- Antioxidant Properties : The antioxidant potential of these compounds has been evaluated using multiple assays, with several derivatives showing promising results. This suggests their utility in combating oxidative stress-related diseases .

- Protein Kinase Inhibition : Certain derivatives have also been identified as protein kinase inhibitors, which are crucial in cancer therapy as they can disrupt signaling pathways involved in tumor growth .

Agrochemical Applications

In addition to medicinal uses, this compound serves as an intermediate in the synthesis of agrochemicals. It has been linked to the production of herbicides such as pyroxasulfone, which is effective in controlling weed populations in various crops .

Case Study 1: Antimicrobial Evaluation

A series of novel pyrazole derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that compounds derived from 5-hydrazinyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole exhibited activity comparable to standard antibiotics against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies revealed that modifications at specific positions significantly influenced their antimicrobial potency .

Case Study 2: Antioxidant Studies

In a comparative study assessing the antioxidant capacity of various pyrazole derivatives, those containing the trifluoromethyl group showed enhanced radical scavenging activity. This was attributed to the electron-withdrawing nature of the trifluoromethyl group, which stabilizes radical intermediates during oxidation processes .

Mecanismo De Acción

The mechanism of action of 5-hydrazinyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with enzyme active sites, leading to enzyme inhibition. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the hydrazino group, making it less reactive in enzyme inhibition studies.

5-Hydrazino-1-methyl-1H-pyrazole: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

3-(Trifluoromethyl)-1H-pyrazole: Lacks both the methyl and hydrazino groups, making it a simpler structure with different reactivity.

Uniqueness: 5-hydrazinyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole hydrochloride is unique due to the presence of both the hydrazino and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Actividad Biológica

5-Hydrazinyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the synthesis, biological evaluations, and therapeutic potentials of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with hydrazine derivatives. Various methods have been reported, emphasizing high yields and regioselectivity. For instance, one effective method includes the use of acetic acid under controlled temperatures to achieve desired yields and purity levels .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results in inhibiting cell proliferation across various cancer cell lines:

- Cell Lines Tested :

- MDA-MB-231 (breast cancer)

- HepG2 (liver cancer)

- A549 (lung cancer)

Table 1 summarizes the IC50 values for different studies:

These findings suggest that the compound exhibits significant antiproliferative effects, making it a candidate for further development as an anticancer agent.

Antibacterial Activity

In addition to its anticancer properties, this pyrazole derivative has been evaluated for antibacterial activity. Studies indicate that certain pyrazole derivatives can inhibit bacterial growth effectively:

- Mechanism : The antibacterial action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 2 outlines the antibacterial efficacy against selected strains:

These results indicate a potential for developing new antibacterial agents based on this compound.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been investigated. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to their therapeutic effects in inflammatory diseases.

Case Studies

Recent case studies have illustrated the effectiveness of pyrazole derivatives in clinical settings:

- Breast Cancer Treatment : A study involving a derivative similar to 5-hydrazinyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole showed a reduction in tumor size in MDA-MB-231 xenograft models.

- Infection Control : Clinical trials have reported successful outcomes in treating bacterial infections resistant to conventional antibiotics using pyrazole-based therapies.

Propiedades

IUPAC Name |

[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]hydrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3N4.ClH/c1-12-4(10-9)2-3(11-12)5(6,7)8;/h2,10H,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLVOQBHRURNCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(F)(F)F)NN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClF3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.